methyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
Description
Methyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate is a heterocyclic compound featuring a fused triazole and pyridine ring system with a methyl ester group at the 8-position. The ester group enhances lipophilicity, which may improve membrane permeability compared to its carboxylic acid counterpart .
Properties
IUPAC Name |
methyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)6-3-2-4-11-5-9-10-7(6)11/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBPKHAUQYFVLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN2C1=NN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave conditions. This reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. Microwave-assisted synthesis is favored due to its efficiency and eco-friendliness. The reaction is typically carried out in dry toluene at elevated temperatures (around 140°C) to facilitate the formation of the desired product .
Chemical Reactions Analysis
Cycloaddition and Rearrangement Reactions
The triazolopyridine core participates in cycloaddition reactions with electron-deficient dienophiles. In a study involving the parent compound 1,2,4-triazolo[4,3-a]pyridine (lacking the methyl ester group), reaction with dimethyl acetylenedicarboxylate (DMAD) yielded three products:
-
Pyrimidone derivative (10) : Formed via a [4+2] cycloaddition followed by a CN shift.
-
Pyrazole derivative (6) : Generated through a competing [3+2] cycloaddition pathway.
-
1:2-Adduct (7) : A dimeric structure resulting from sequential additions .
For methyltriazolo[4,3-a]pyridine-8-carboxylate, the electron-withdrawing ester group may modulate reactivity, potentially favoring specific pathways.
| Reaction Partner | Products | Mechanism | Reference |
|---|---|---|---|
| DMAD | Pyrimidone, Pyrazole, 1:2-Adduct | Cycloaddition with CN shift |
Hydrolysis and Functional Group Interconversion
The methyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for further derivatization. For example:
-
Acid-Catalyzed Hydrolysis : In acetic acid, the ester hydrolyzes to yieldtriazolo[4,3-a]pyridine-8-carboxylic acid, a precursor for amide formation .
-
Base-Catalyzed Hydrolysis : Under alkaline conditions (e.g., NaOH), saponification proceeds efficiently, enabling salt formation or further reactions.
Substitution Reactions
The triazolopyridine ring supports electrophilic and nucleophilic substitutions, though the ester group directs reactivity to specific positions. Key examples include:
-
Chlorination : Precursor compounds (e.g., 2-chloropyridine derivatives) undergo hydrazinolysis to introduce hydrazine groups, facilitating cyclization into the triazolopyridine framework .
-
Oxadiazole Formation : Reaction with amidoximes forms 1,2,4-oxadiazole rings at positions 6, 7, or 8, enhancing biological activity .
Key Research Findings
Scientific Research Applications
Biological Applications
The biological applications of methyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate are extensive:
- Anticancer Activity : Research has demonstrated that this compound inhibits the proliferation of various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. This inhibition is primarily due to its interaction with c-Met kinase, a key player in cell signaling pathways related to growth and differentiation .
- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent. Studies indicate its ability to disrupt bacterial cell processes, making it a candidate for further investigation in the development of new antibiotics.
- Antiviral Potential : Given its triazole moiety, there is ongoing research into its efficacy against various viral infections. Preliminary studies suggest it may inhibit viral replication through mechanisms similar to those observed with other triazole compounds.
Medicinal Chemistry Applications
In medicinal chemistry, this compound serves as a building block for synthesizing more complex molecules. Its structural characteristics allow for modifications that can lead to derivatives with enhanced biological activity. For instance:
- Analog Design : In silico-guided design has led to the identification of analogs that exhibit improved potency against specific targets such as IDO1 (indoleamine 2,3-dioxygenase), which is involved in immune regulation and tumor progression .
- Combination Therapies : The compound is being explored in combination with other therapeutic agents to enhance treatment efficacy in cancer and infectious diseases .
Industrial Applications
Beyond its pharmaceutical potential, this compound finds applications in industrial settings:
- Agrochemicals : Its unique properties make it suitable for developing agrochemical products aimed at pest control and crop protection.
- Chemical Synthesis : As a versatile intermediate in organic synthesis, it facilitates the creation of various chemical entities used across different industries .
Case Studies
Several case studies highlight the effectiveness of this compound in research:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of A549 and MCF-7 cell lines with IC50 values indicating strong potency. |
| Study 2 | Antimicrobial Efficacy | Showed effectiveness against multiple bacterial strains; further investigations are ongoing to explore its mechanism of action. |
| Study 3 | In Silico Analyses | Identified novel analogs with enhanced selectivity for IDO1 inhibition through computational modeling techniques. |
Mechanism of Action
The mechanism of action of methyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, inhibiting their activity. This compound has been shown to act as an inhibitor of various enzymes, including those involved in metabolic pathways and signal transduction .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
Methyl 6-Bromo-[1,2,4]Triazolo[4,3-a]Pyridine-8-Carboxylate (CAS 2349371-98-6)
- Structure : Bromine substituent at the 6-position.
- Molecular Formula : C₈H₆BrN₃O₂; Molecular Weight : 256.06 .
- However, it may reduce solubility compared to the non-halogenated parent compound .
Methyl 8-Chloro-[1,2,4]Triazolo[4,3-a]Pyridine-3-Carboxylate (CID 45791796)
- Structure : Chlorine at the 8-position; ester group at the 3-position.
- Molecular Formula : C₈H₆ClN₃O₂.
- Impact : The chlorine substituent alters electronic distribution, while the ester’s positional shift (3 vs. 8) may affect steric interactions in biological targets .
3-Methoxy-[1,2,4]Triazolo[4,3-a]Pyridine-8-Carboxylic Acid (CAS 1934606-23-1)
Ring Fusion Isomerism
Methyl [1,2,4]Triazolo[1,5-a]Pyridine-8-Carboxylate (CAS 1259224-04-8)
- Structure : Triazole fused at the [1,5-a] position instead of [4,3-a].
- Molecular Formula : C₈H₇N₃O₂; Molecular Weight : 177.16 .
- Impact: Altered ring fusion changes the electronic environment and spatial arrangement, influencing interactions with biological targets. For example, [1,5-a] derivatives exhibit notable antifungal activity .
Functional Group Modifications
[1,2,4]Triazolo[4,3-a]Pyridine-8-Carboxylic Acid (CAS 1216218-95-9)
- Structure : Carboxylic acid at the 8-position.
- Molecular Formula : C₇H₅N₃O₂; Molecular Weight : 163.14 .
- Impact : The free acid form increases polarity and solubility, making it suitable for ionic interactions in drug-receptor binding. However, esters are often preferred as prodrugs to enhance bioavailability .
Bulky Substituents
3-(Tetrahydro-2H-Pyran-4-yl)-[1,2,4]Triazolo[4,3-a]Pyridine-8-Carboxylic Acid
- Structure : Tetrahydro-pyran group at the 3-position.
- Impact : The bulky substituent may improve metabolic stability by shielding reactive sites or enhancing selectivity for specific enzymes or receptors .
Biological Activity
Methyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.
Synthesis of this compound
The synthesis of this compound typically involves the cyclization of appropriate precursors under acidic or basic conditions. Various synthetic routes have been explored to optimize yield and purity. For instance, a recent study detailed a method involving the reaction of 1-amino-2-imino derivatives with isothiocyanates to yield functionalized triazolo derivatives in high yields (up to 90%) .
Antitumor Activity
This compound has shown promising antitumor activity. In one study, a series of triazolo derivatives were synthesized and evaluated for their ability to inhibit c-Met kinase, an important target in cancer therapy. Among these compounds, certain derivatives exhibited selective inhibition of c-Met with significant antitumor efficacy against gastric cancer cell lines (SNU5) and non-small cell lung cancer xenografts in mice .
Table 1: Antitumor Activity of Triazolo Derivatives
| Compound | IC50 (µM) | Selectivity | In Vivo Efficacy |
|---|---|---|---|
| 4d | 0.15 | High | Effective |
| 4e | 0.25 | Moderate | Moderate |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study reported that several derivatives of methyl [1,2,4]triazolo[4,3-a]pyridine exhibited significant antimicrobial activity against various bacterial strains. The mechanism was attributed to the disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6e | E. coli | 12 µg/mL |
| 10a | S. aureus | 8 µg/mL |
Antiviral Activity
In addition to its antitumor and antimicrobial properties, this compound has demonstrated antiviral activity against influenza viruses. It was shown to inhibit the interaction between viral proteins PA and PB1 effectively at low concentrations (IC50 = 12 µM) without exhibiting cytotoxicity in host cells .
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- c-Met Kinase : Inhibition leads to reduced tumor growth and metastasis.
- Bacterial Enzymes : Disruption of essential metabolic pathways in bacteria.
- Viral Protein Interactions : Blocking critical interactions necessary for viral replication.
Case Study 1: c-Met Inhibition in Gastric Cancer
In a controlled study involving human gastric cancer models (MKN-45), this compound derivatives were administered at varying doses. The results indicated a dose-dependent reduction in tumor size and proliferation rates compared to control groups treated with standard chemotherapy agents.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial potential against multi-drug resistant strains of bacteria. The study highlighted the effectiveness of methyl [1,2,4]triazolo[4,3-a]pyridine derivatives in overcoming resistance mechanisms that are prevalent in clinical isolates.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate, and how can reaction conditions be optimized for yield?
- Methodology : The compound can be synthesized via tandem reactions involving ketones and α,β-unsaturated esters. For example, reacting (1H-1,2,4-triazol-5-yl)methanone derivatives with methyl 4-bromo-3-methylbut-2-enoate in DMF using potassium carbonate as a base, followed by refluxing, extraction with dichloromethane, and purification via column chromatography (yields ~72–76%) . Key optimizations include solvent choice (DMF for solubility), temperature control (reflux for 8 hours), and stoichiometric ratios (excess enoate for completeness).
Q. How is structural confirmation achieved for this compound derivatives?
- Methodology : Combine X-ray crystallography and NMR spectroscopy. X-ray analysis confirms planarity of the fused triazolopyridine system (r.m.s. deviation <0.0068 Å) and dihedral angles of substituents (e.g., phenyl rings tilted at ~61°) . ¹H/¹³C NMR identifies substituent positions (e.g., methyl ester at δ ~4.3 ppm for CH₃ and ~165 ppm for carbonyl) . IR spectroscopy verifies functional groups (e.g., ester C=O at ~1700 cm⁻¹).
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodology : Use antifungal assays (e.g., minimum inhibitory concentration, MIC, against Candida spp.), anti-inflammatory tests (COX-2 inhibition), and cytotoxicity screens (e.g., MTT assay on human epithelial cells). Prioritize derivatives with low IC₅₀ values (<10 µM) and selectivity indices >10 to minimize off-target effects .
Advanced Research Questions
Q. How can regioselective functionalization of the triazolopyridine core be achieved to enhance bioactivity?
- Methodology : Introduce substituents via palladium-catalyzed cross-coupling (e.g., Suzuki for aryl groups) or nucleophilic aromatic substitution. For example, nitro groups at C6/C8 positions can be selectively reduced to amines for further derivatization (e.g., phosphonate coupling via Michaelis-Arbuzov reactions) . Solvent polarity (acetonitrile vs. DMF) and temperature (60°C vs. reflux) critically influence regioselectivity.
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology : Re-evaluate assay conditions (e.g., cell line specificity, metabolic stability). For instance, discrepancies in anti-spasmodic activity of metabolites like 3-methylflavone-8-carboxylic acid (MFCA) may arise from poor membrane permeability or rapid glucuronidation . Use LC-MS to quantify intracellular concentrations and validate target engagement.
Q. How can computational modeling guide the design of triazolopyridine derivatives with improved pharmacokinetics?
- Methodology : Perform density functional theory (DFT) calculations to map electronic properties (e.g., HOMO/LUMO energies) and molecular docking to predict binding affinities (e.g., to fungal CYP51 or inflammatory kinases). Prioritize derivatives with low steric hindrance at the ester moiety and high logP (~2–3) for enhanced bioavailability .
Q. What advanced chromatographic techniques ensure purity in complex reaction mixtures?
- Methodology : Employ hydrophilic interaction liquid chromatography (HILIC) paired with molecularly imprinted polymers (MIP-SPE) for selective extraction of polar impurities (e.g., unreacted intermediates). Validate methods using high-resolution mass spectrometry (HRMS) to confirm mass accuracy (<5 ppm error) .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
